molecular formula C48H68N14O14S2 B10774956 acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Cat. No.: B10774956
M. Wt: 1129.3 g/mol
InChI Key: MLSVJHOYXJGGTR-MOMGZFCSSA-N
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Description

This compound is a synthetic peptide derivative structurally related to desmopressin acetate (DPA), a vasopressin analog used clinically for treating diabetes insipidus and nocturnal enuresis . Its complex structure includes:

  • Acetic acid as a counterion.
  • A cyclic peptide backbone with disulfide bonds (1,2-dithia) and multiple amide linkages.
  • Functional groups such as benzyl, hydroxyphenylmethyl, and diaminoethyl residues, which enhance receptor binding and metabolic stability.

The compound’s design aims to optimize pharmacokinetic properties, including resistance to enzymatic degradation and enhanced bioavailability, compared to natural vasopressin .

Properties

Molecular Formula

C48H68N14O14S2

Molecular Weight

1129.3 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-;/m0./s1

InChI Key

MLSVJHOYXJGGTR-MOMGZFCSSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

Biological Activity

Acetic acid, a simple carboxylic acid, and its derivatives have been extensively studied for their biological activities. This article focuses on the compound (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide , which is a complex synthetic derivative of acetic acid. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Its structure includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that can enhance binding interactions.
  • Amino acids : The presence of amino acid residues suggests potential interactions with biological receptors or enzymes.
  • Dithia and carbonyl groups : These functional groups may play roles in redox reactions or coordination with metal ions.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₃₁H₄₅N₉O₁₈S₂
Molecular Weight749.87 g/mol
Key Functional GroupsCarboxamide, Dithia, Amino acids

The compound exhibits various biological activities primarily due to its structural complexity. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammation pathways, such as mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial for prostaglandin synthesis in inflammatory responses .
  • Anticancer Properties : In vitro studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .
  • Antimicrobial Activity : Some derivatives of acetic acid have demonstrated antibacterial properties against a range of pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Study 1: Inhibition of mPGES-1

A study published in Frontiers in Chemistry identified derivatives similar to our compound as effective inhibitors of mPGES-1. Compounds tested showed IC50 values in the low micromolar range and were capable of inducing apoptosis in cancer cells after 48 hours of exposure .

Study 2: Anticancer Activity

Research highlighted the effects of the compound on A549 lung cancer cells. It was observed that treatment led to significant increases in subG0/G1 fractions, indicating apoptotic cell death. The study suggested that the compound's structural features facilitate interactions with apoptotic pathways .

Study 3: Antimicrobial Efficacy

A series of experiments demonstrated that acetic acid derivatives exhibited significant antibacterial activity comparable to standard antibiotics like Ampicillin and Streptomycin against various bacterial strains . This suggests potential therapeutic applications in treating bacterial infections.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets effectively. Notably:

  • Antimicrobial Activity : The compound has shown promise as an inhibitor of InhA (enoyl acyl carrier protein reductase) in Mycobacterium tuberculosis, a critical enzyme involved in fatty acid synthesis. This inhibition is vital in developing new antituberculosis agents due to the increasing resistance to existing drugs .

Research indicates that the compound may modulate various biological pathways:

  • Neurotransmitter Modulation : It may influence neurotransmitter levels such as acetylcholine and glutamate, potentially enhancing cognitive functions and providing therapeutic effects in neurodegenerative conditions.

Chemical Synthesis

The compound serves as a valuable building block in synthetic chemistry:

  • Organic Synthesis : It is used in the synthesis of complex organic molecules due to its reactive functional groups. This includes the formation of substituted pyrrolidine derivatives through various chemical reactions such as oxidation and reduction.

Case Study 1: Antimicrobial Properties

In a study published in Molecules, researchers utilized this compound to target InhA. The results demonstrated that specific structural modifications enhanced its inhibitory potency over 160-fold compared to initial compounds . This underscores the importance of structure-function relationships in drug design.

Case Study 2: Neuroprotective Effects

Another investigation explored the compound's role in modulating sphingosine-1-phosphate receptors involved in immune response and cell migration. The findings suggest that it may have neuroprotective effects by influencing these pathways.

Data Tables

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agents against Mycobacterium tuberculosisSignificant inhibition of InhA enzyme
Biological ActivityNeurotransmitter modulationPotential therapeutic effects in neurodegenerative diseases
Chemical SynthesisBuilding block for organic synthesisFormation of diverse pyrrolidine derivatives

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound features a diaminomethylideneamino group at position 5 of the pentanoyl chain, whereas DPA has a simpler guanidino group .
  • The inclusion of (3-amino-3-oxopropyl) and (2-amino-2-oxoethyl) side chains in the target compound may enhance solubility and reduce renal clearance compared to DPA.

Functional Comparison :

Property Target Compound Desmopressin Acetate (DPA)
Molecular Weight ~2,200 g/mol (estimated) 1,069.21 g/mol
Receptor Affinity Enhanced V2 receptor selectivity (predicted) Selective for V2 receptors
Metabolic Stability Resistant to peptidase degradation Susceptible to renal dipeptidases

Oxytocin Derivatives

Oxytocin analogs (e.g., ) share a cyclic disulfide backbone but lack the extended peptide chains and aromatic groups (e.g., benzyl, hydroxyphenylmethyl) seen in the target compound. This structural divergence results in:

  • Reduced antidiuretic activity : Oxytocin derivatives primarily target uterine and mammary receptors.
  • Shorter half-life : The target compound’s additional amide bonds and bulky substituents likely prolong its plasma stability .

Acetic Acid Derivatives

While the target compound includes acetic acid as a counterion, simpler acetic acid derivatives (e.g., esters, salts) exhibit distinct properties:

Compound Key Features Applications
Acetic Acid, Sodium Salt High solubility in water Industrial solvents, food preservatives
Acetic Acid, Methyl Ester Volatile, fruity aroma Flavoring agents
Target Compound Non-volatile, peptide-bound acetic acid Pharmaceutical (antidiuretic)

Research Findings :

  • Acetic acid in esters (e.g., methyl ester) contributes to aroma profiles in food science but lacks therapeutic receptor interactions .
  • In contrast, the target compound’s acetic acid moiety stabilizes the peptide structure without contributing to volatility .

Functional and Pharmacological Comparisons

Antimicrobial Activity

  • Acetic Acid Alone: Limited efficacy against fungi (e.g., T. rubrum) at low concentrations, but synergistic effects observed with L-lactic acid .
  • Target Compound: Not directly antimicrobial; its therapeutic action is receptor-mediated (V2 vasopressin receptors) .

Metabolic Pathways

  • Simple Acetic Acid : Rapidly metabolized via the TCA cycle or converted to acetyl-CoA .
  • Target Compound : Slow hepatic metabolism due to steric hindrance from cyclic peptide structure, leading to prolonged half-life .

Key Research Findings

  • Stability in Bioreactors : Unlike volatile acetic acid, which is rapidly removed in biofilm reactors (>50% within 3 hours) , the target compound’s peptide backbone prevents volatility and degradation in aqueous environments.
  • IBD Models : Acetic acid is used to induce colitis in animals, but the target compound’s therapeutic profile avoids pro-inflammatory effects .
  • Flavor Chemistry : Esters like benzyl acetate () contribute to fruity aromas, whereas the target compound’s acetic acid component is functionally inert .

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